(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group, a methoxy group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-amino-4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as piperidine can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets. The propenoic acid moiety can participate in conjugation reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(2E)-3-(3-amino-4-methylphenyl)prop-2-enoic acid: Similar structure but with a methyl group instead of a methoxy group.
(2E)-3-(3-amino-4-hydroxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
(E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVDUGJHAXXOH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.